molecular formula C17H18N2O3 B5843842 N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

Cat. No. B5843842
M. Wt: 298.34 g/mol
InChI Key: GWLQGCPPZLOACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as FMPB, is a chemical compound with potential therapeutic applications. FMPB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have antitumor activity and have been studied for their potential use in cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to have neuroprotective effects, which may be due to its ability to inhibit HDAC activity.
Biochemical and physiological effects:
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and inhibit the migration and invasion of cancer cells. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a good candidate for drug development. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. One direction is to further investigate its mechanism of action. Understanding how N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide inhibits HDAC activity could lead to the development of more effective HDAC inhibitors for cancer treatment. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have synergistic effects with other HDAC inhibitors, which could lead to more effective cancer treatments. Finally, future research could investigate the potential use of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid with 2-furylmethylamine. The resulting product is then purified using column chromatography. The purity of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is confirmed using nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16-4-1-9-19(16)12-13-5-7-14(8-6-13)17(21)18-11-15-3-2-10-22-15/h2-3,5-8,10H,1,4,9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLQGCPPZLOACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.